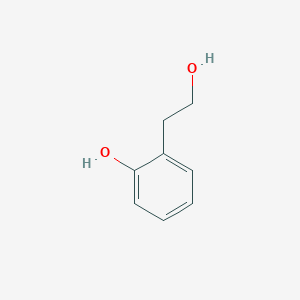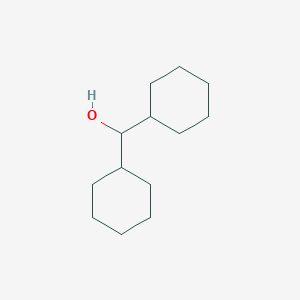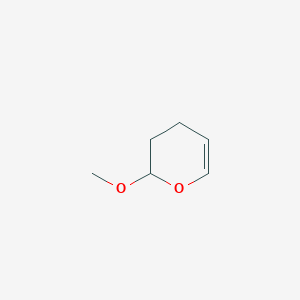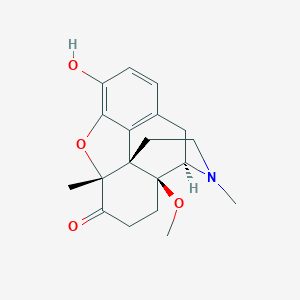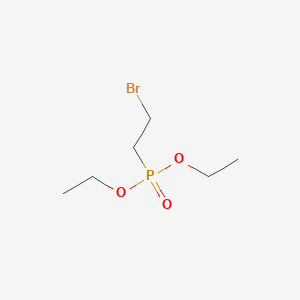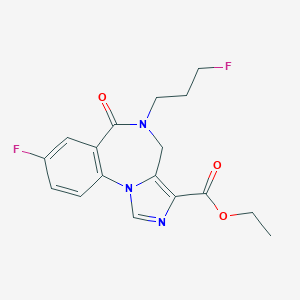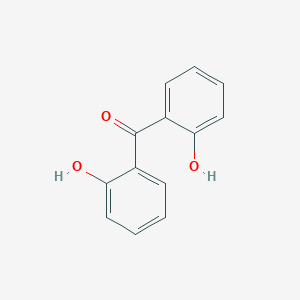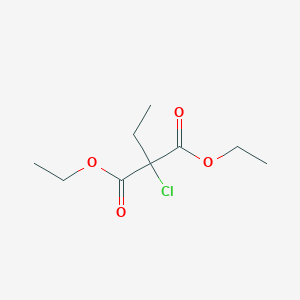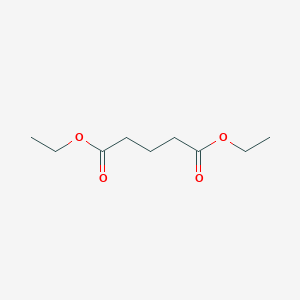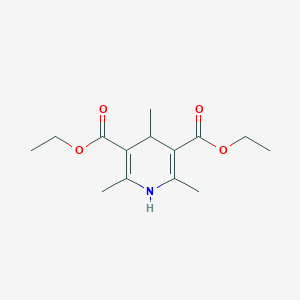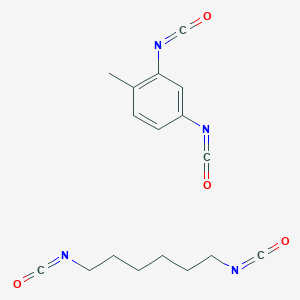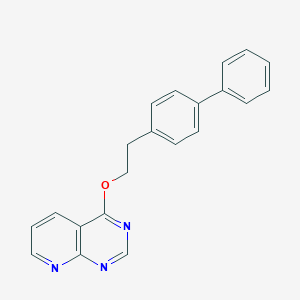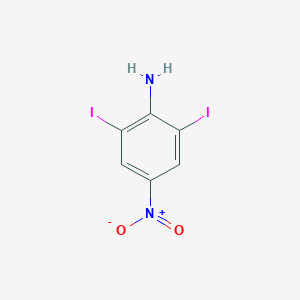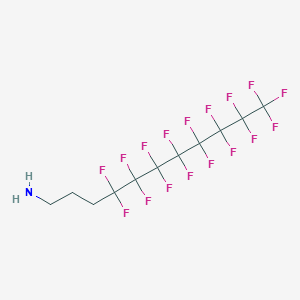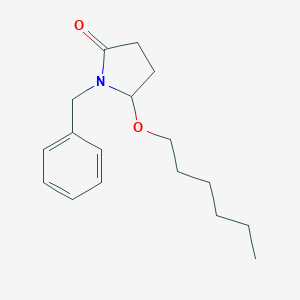
(+-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone
Descripción general
Descripción
(+/-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as HPH-1 and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of (+/-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone is not fully understood. However, it has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It also has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective and anti-tumor properties.
Efectos Bioquímicos Y Fisiológicos
(+/-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone has been shown to have various biochemical and physiological effects. It can enhance cognitive function, improve mood, and reduce anxiety and depression symptoms. It also has neuroprotective effects and can reduce oxidative stress and inflammation. In oncology, it has been shown to inhibit cancer cell growth and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (+/-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone in lab experiments include its potential therapeutic applications, its ability to modulate neurotransmitter activity, and its neuroprotective and anti-tumor properties. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For (+/-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone research include exploring its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. Further research is needed to fully understand its mechanism of action and potential side effects. Additionally, studies on its pharmacokinetics and pharmacodynamics are needed to determine the optimal dosage and administration route. Finally, the development of more specific and potent analogs of (+/-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone may lead to the discovery of new therapeutic agents.
Aplicaciones Científicas De Investigación
(+/-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, it has been shown to have neuroprotective effects and can enhance cognitive function. In psychiatry, it has been studied as a potential treatment for depression and anxiety disorders. In oncology, it has been shown to have anti-tumor effects and can inhibit cancer cell growth.
Propiedades
Número CAS |
136410-32-7 |
|---|---|
Nombre del producto |
(+-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone |
Fórmula molecular |
C17H25NO2 |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
1-benzyl-5-hexoxypyrrolidin-2-one |
InChI |
InChI=1S/C17H25NO2/c1-2-3-4-8-13-20-17-12-11-16(19)18(17)14-15-9-6-5-7-10-15/h5-7,9-10,17H,2-4,8,11-14H2,1H3 |
Clave InChI |
HUPJVMGZLNGJJK-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
SMILES canónico |
CCCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
Sinónimos |
(+-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

